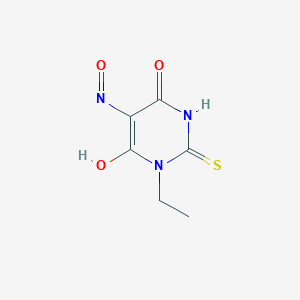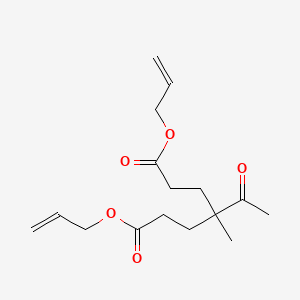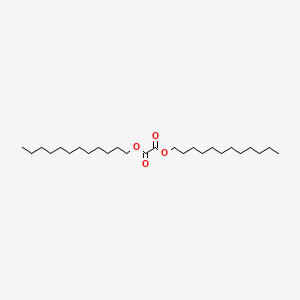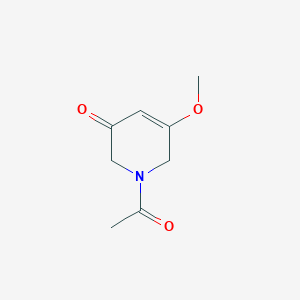
1-Methyl-3-propyl-3-(2-thienyl)pyrrolidine (E)-2-butenedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-propyl-3-(2-thienyl)pyrrolidine (E)-2-butenedioate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a thienyl group attached to the pyrrolidine ring, along with a methyl and propyl substituent. The (E)-2-butenedioate moiety is an ester derivative of fumaric acid, which contributes to the compound’s unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-propyl-3-(2-thienyl)pyrrolidine (E)-2-butenedioate typically involves the following steps:
-
Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid or an amine. The reaction conditions may include the use of a strong base, such as sodium hydride, and a suitable solvent, such as tetrahydrofuran (THF).
-
Introduction of the Thienyl Group: : The thienyl group can be introduced through a substitution reaction using a thienyl halide and a suitable nucleophile. The reaction conditions may include the use of a polar aprotic solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C).
-
Esterification with (E)-2-Butenedioic Acid: : The final step involves the esterification of the pyrrolidine derivative with (E)-2-butenedioic acid. This reaction can be carried out using a suitable esterification agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production.
化学反应分析
Types of Reactions
1-Methyl-3-propyl-3-(2-thienyl)pyrrolidine (E)-2-butenedioate can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents, such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding oxidized derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), to yield reduced products.
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Thienyl halides, nucleophiles or electrophiles, polar aprotic solvents (e.g., DMF), catalysts (e.g., Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced products. Substitution reactions can result in the formation of various substituted derivatives.
科学研究应用
1-Methyl-3-propyl-3-(2-thienyl)pyrrolidine (E)-2-butenedioate has several scientific research applications, including:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials and catalysts.
-
Biology: : In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
-
Medicine: : The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
-
Industry: : In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-Methyl-3-propyl-3-(2-thienyl)pyrrolidine (E)-2-butenedioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
-
Binding to Receptors: : The compound may bind to specific receptors, such as G-protein-coupled receptors (GPCRs), to modulate cellular signaling pathways.
-
Enzyme Inhibition: : The compound may inhibit the activity of specific enzymes, leading to changes in metabolic pathways and cellular processes.
-
Gene Expression Modulation: : The compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
相似化合物的比较
1-Methyl-3-propyl-3-(2-thienyl)pyrrolidine (E)-2-butenedioate can be compared with other similar compounds, such as:
-
1-Methyl-3-propyl-3-(2-furyl)pyrrolidine (E)-2-butenedioate: : This compound has a furyl group instead of a thienyl group, which may result in different chemical and biological properties.
-
1-Methyl-3-propyl-3-(2-phenyl)pyrrolidine (E)-2-butenedioate: : This compound has a phenyl group instead of a thienyl group, which may affect its reactivity and interactions with molecular targets.
-
1-Methyl-3-propyl-3-(2-pyridyl)pyrrolidine (E)-2-butenedioate: : This compound has a pyridyl group instead of a thienyl group, which may influence its chemical behavior and biological activities.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
73604-74-7 |
|---|---|
分子式 |
C16H23NO4S |
分子量 |
325.4 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;1-methyl-3-propyl-3-thiophen-2-ylpyrrolidine |
InChI |
InChI=1S/C12H19NS.C4H4O4/c1-3-6-12(7-8-13(2)10-12)11-5-4-9-14-11;5-3(6)1-2-4(7)8/h4-5,9H,3,6-8,10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI 键 |
QFUNAUMZOPMYDE-WLHGVMLRSA-N |
手性 SMILES |
CCCC1(CCN(C1)C)C2=CC=CS2.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CCCC1(CCN(C1)C)C2=CC=CS2.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


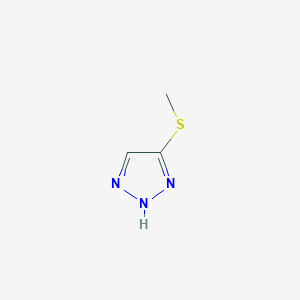
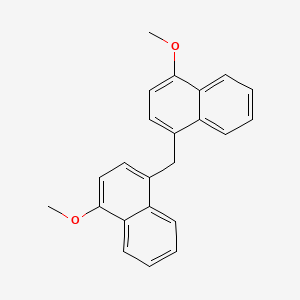
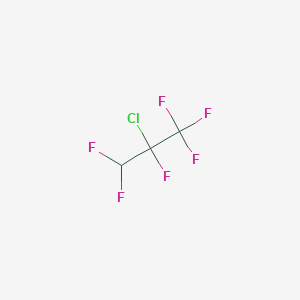
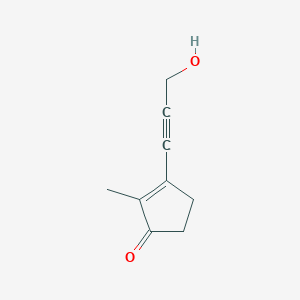
![1-[2-Chloro-3-(trifluoromethoxy)phenyl]-4-ethylpiperazine](/img/structure/B13793954.png)
![5-ethoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B13793958.png)
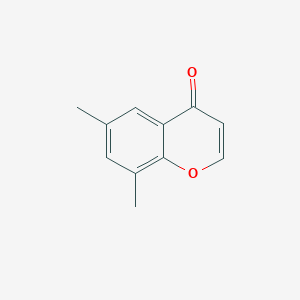


![2-Methyl-3-(1-methylethenyl)bicyclo[2.2.1]heptane](/img/structure/B13793972.png)
